4'-Hydroxywogonin

Übersicht

Beschreibung

Vorbereitungsmethoden

4’-Hydroxywogonin can be synthesized through the biotransformation of wogonin, another flavonoid found in Scutellaria baicalensis . The preparation involves hydrolysis of the powdered skullcap root using concentrated sulfuric acid and water . This method is cost-effective and efficient, providing gram quantities of the compound .

Analyse Chemischer Reaktionen

4’-Hydroxywogonin undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants, leading to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert 4’-Hydroxywogonin into its corresponding dihydro derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are often more biologically active derivatives .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

4'-HW has been extensively studied for its anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-induced inflammation. Research indicates that 4'-HW significantly inhibits the production of pro-inflammatory mediators in macrophages.

Case Study: Acute Lung Injury

In vivo studies have demonstrated that 4'-HW provides protective effects against LPS-induced acute lung injury (ALI) in mice. The compound significantly mitigates inflammatory responses and improves survival rates in this model .

Anticancer Potential

4'-HW exhibits promising anticancer properties, particularly in disrupting cancer cell signaling pathways.

Case Studies

Several preclinical studies have highlighted the effectiveness of 4'-HW against various cancer types:

- Breast Cancer : In vitro studies indicate that 4'-HW can induce apoptosis in breast cancer cells while sparing normal cells, suggesting a selective action that could minimize side effects associated with conventional treatments .

- Colorectal Cancer : A systematic review noted that wogonin analogs, including 4'-HW, have shown significant activity against multiple cancer types through various mechanisms including cell cycle arrest and apoptosis induction .

Summary Table of Applications

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

4’-Hydroxywogonin is similar to other flavonoids such as wogonin and baicalein. it is unique due to its specific hydroxylation pattern, which enhances its biological activity . Similar compounds include:

Wogonin: Another flavonoid with anti-inflammatory and anticancer properties.

Baicalein: Known for its antioxidant and anti-inflammatory effects.

Biologische Aktivität

4'-Hydroxywogonin (4'-HW) is a flavonoid derived from various plants, particularly from the genus Scutellaria. This compound has garnered attention for its potential biological activities, particularly its anti-inflammatory and anticancer properties. Recent studies have elucidated the mechanisms by which 4'-HW exerts its effects, making it a subject of interest in pharmacological research.

Anti-inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory properties. A key study demonstrated that it effectively suppresses lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages and in vivo models of acute lung injury (ALI) in mice. The compound inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are critical mediators in inflammatory processes.

The anti-inflammatory effects of 4'-HW are mediated through several molecular pathways:

- Inhibition of iNOS and COX-2 : 4'-HW significantly reduces the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of NO and PGE2 in macrophages stimulated with LPS .

- Suppression of Pro-inflammatory Cytokines : The compound downregulates pro-inflammatory cytokines at both mRNA and protein levels, contributing to its anti-inflammatory profile .

- Inhibition of NF-κB Activation : 4'-HW blocks the phosphorylation and nuclear translocation of p65, a subunit of NF-κB, thereby inhibiting its activation. This is crucial as NF-κB is a key regulator of inflammation .

- Impact on MAPK and PI3K/Akt Pathways : The flavonoid also reduces the phosphorylation levels in MAPK and PI3K/Akt signaling pathways, further contributing to its anti-inflammatory effects .

Anticancer Properties

In addition to its anti-inflammatory actions, 4'-HW has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit colorectal cancer angiogenesis, which is essential for tumor growth and metastasis. The mechanisms underlying these effects are still being explored but may involve modulation of various signaling pathways related to cell proliferation and apoptosis .

Table: Biological Activities of this compound

| Activity Type | Effect Description | Mechanism Involved |

|---|---|---|

| Anti-inflammatory | Inhibits NO and PGE2 production | Suppression of iNOS and COX-2 |

| Reduces pro-inflammatory cytokines | Downregulation at mRNA and protein levels | |

| Inhibits NF-κB activation | Blocking p65 phosphorylation and nuclear translocation | |

| Affects MAPK and PI3K/Akt pathways | Reduces phosphorylation levels | |

| Anticancer | Inhibits angiogenesis in colorectal cancer | Modulation of signaling pathways |

Study on Acute Lung Injury

A significant study evaluated the protective effects of 4'-HW against LPS-induced ALI in mice. The results indicated that treatment with 4'-HW led to reduced lung inflammation, as evidenced by lower levels of inflammatory markers and improved histopathological outcomes. This suggests that 4'-HW could be a promising candidate for therapeutic interventions in inflammatory diseases .

Research on Colorectal Cancer

Another study focused on the role of 4'-HW in colorectal cancer models, where it was found to inhibit tumor growth by targeting angiogenic processes. This highlights the dual role of 4'-HW as both an anti-inflammatory agent and a potential anticancer therapeutic .

Eigenschaften

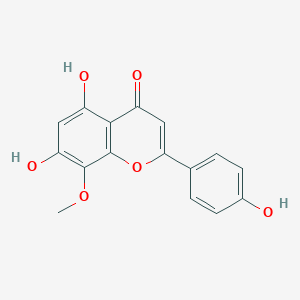

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZZJTAJYYSQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205713 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57096-02-3 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of 4'-Hydroxywogonin?

A1: this compound (4'-HW) exerts its anti-inflammatory effects primarily through the inhibition of several key signaling pathways. In vitro studies utilizing LPS-stimulated RAW 264.7 macrophages demonstrate that 4'-HW suppresses the activation of the TAK1/IKK/NF-κB signaling pathway by blocking the interaction between TAK1 and TAB1 []. Additionally, 4'-HW reduces the phosphorylation of proteins involved in the MAPK and PI3/Akt signaling pathways []. Furthermore, 4'-HW effectively decreases intracellular reactive oxygen species (ROS) levels [].

Q2: Does this compound exhibit anti-tumor activity?

A2: Yes, in vitro studies indicate that this compound possesses anti-tumor activity against various human tumor cell lines. Notably, 4'-HW demonstrates a positive effect in inhibiting the growth of five different human tumor cell lines, with IC50 values ranging from 8.3 to 38.4 μg/mL []. Further research has shown its ability to inhibit colorectal cancer angiogenesis by disrupting the PI3K/AKT signaling pathway [].

Q3: What is the impact of this compound on acute lung injury?

A3: 4'-HW shows promise as a potential therapeutic agent for acute lung injury (ALI). In vivo studies demonstrate that 4'-HW provides significant protection against LPS-induced ALI in mice []. This protective effect is attributed to its anti-inflammatory properties, particularly its ability to suppress pro-inflammatory cytokine production and inhibit key inflammatory signaling pathways [].

Q4: How does this compound affect human acute lymphoblastic leukemia cells?

A4: 4'-HW demonstrates significant anti-tumor activity against human acute lymphoblastic leukemia cells. In vitro studies using SUP-B15 and Jurkat cells reveal that 4'-HW inhibits cell proliferation and induces apoptosis in a dose-dependent manner []. Mechanistically, 4'-HW downregulates the expression of C-MYC and BCL-2, both of which are involved in cell proliferation and survival. Conversely, 4'-HW upregulates the expression of cleaved caspase-3, an executioner caspase crucial for apoptosis [].

Q5: From which natural sources can this compound be isolated?

A5: this compound has been successfully isolated from various plant sources. These include Verbena officinalis [, ], Scutellaria barbata [, , ], Erigeron acer [], Gardenia lucida (Dikamali gum) [, ], and Acroptilon repens [].

Q6: Are there any studies on the biotransformation of this compound?

A6: Research indicates that this compound can be produced through the biotransformation of wogonin. A study explored the use of 36 different microorganisms for this purpose []. Notably, 4'-HW was identified as a major phase I metabolite of wogonin in this study. This finding is significant as 4'-HW is a relatively rare flavonoid with demonstrated anticancer activity [].

Q7: Can you describe the chemical structure of this compound?

A7: this compound is a flavone, a class of flavonoids. Its structure consists of a benzopyran moiety (two benzene rings linked through an oxygen-containing pyran ring) with a hydroxyl group at the 4' position on the B ring and a methoxy group at the 8 position on the A ring.

Q8: Is there a standardized method for identifying and quantifying this compound in plant materials?

A8: High-performance liquid chromatography coupled with a photodiode array detector (HPLC-DAD) has been successfully employed for both fingerprint analysis and quantitative determination of this compound, alongside other bioactive compounds, in Scutellaria barbata []. Similarly, HPLC-UV methods have been developed for fingerprint analysis and quantification of 4'-HW in Phyla nodiflora []. These methods offer good linearity, precision, and accuracy, making them suitable for quality control purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.